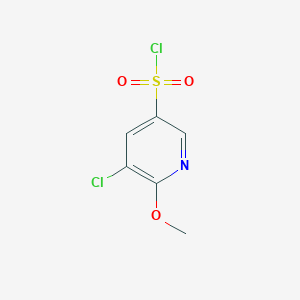

5-Chloro-6-methoxypyridine-3-sulfonyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-chloro-6-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-6-5(7)2-4(3-9-6)13(8,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWXNRWSPXZKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261785-22-1 | |

| Record name | 5-chloro-6-methoxypyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Chloro-6-methoxypyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, characterized by the presence of a chlorine atom and a methoxy group on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₈ClN₁O₂S

- Molecular Weight : 207.66 g/mol

- CAS Number : 1261785-22-1

Biological Activity Overview

The biological activity of this compound primarily involves its role as a reagent in the synthesis of various pharmaceutical compounds. Its electrophilic nature allows it to interact with nucleophiles, making it a valuable building block in drug discovery.

The mechanism through which this compound exerts its biological effects is largely attributed to its ability to modify biomolecules such as proteins and peptides. This modification can lead to the inhibition or activation of specific biochemical pathways, influencing various physiological processes.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that related pyridine sulfonamides showed significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

2. Central Nervous System (CNS) Disorders

Compounds with structural similarities have been explored for their affinity towards the 5-HT6 receptor, which is implicated in several CNS disorders including depression and anxiety. The sulfonamide derivatives were found to modulate serotonin levels, providing a therapeutic avenue for conditions like Alzheimer's disease and schizophrenia .

| Compound | Target Activity | Potential Applications |

|---|---|---|

| This compound | Modulation of neurotransmitter systems | Treatment of CNS disorders |

| Related sulfonamides | Antimicrobial activity | Antibiotic development |

3. Enzyme Inhibition Studies

The electrophilic nature of the sulfonyl chloride group allows it to act as an enzyme inhibitor. In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing drugs targeting metabolic disorders .

Summary of Findings

The biological activity of this compound is multifaceted, with implications in antimicrobial therapy, CNS disorder treatment, and enzyme inhibition. The compound's ability to modify biomolecules through electrophilic interactions positions it as a significant player in drug design.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetic properties, toxicity profiles, and long-term effects will be crucial for advancing its development as a therapeutic agent.

科学研究应用

Synthesis and Chemical Properties

5-Chloro-6-methoxypyridine-3-sulfonyl chloride can be synthesized through the reaction of 5-chloro-6-methoxypyridine with chlorosulfonic acid. This process typically requires controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 5-Chloro-6-methoxypyridine

Reagent: Chlorosulfonic acid (HSO₃Cl)

Reaction Conditions: Low temperature to minimize side reactions and maximize yield.

The compound has a molecular formula of C₆H₆ClNO₂S and is characterized by its electrophilic sulfonyl chloride functional group, which makes it highly reactive towards nucleophiles.

Chemistry:

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of sulfonamide derivatives through nucleophilic substitution reactions.

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines or alcohols | Sulfonamide derivatives |

| Oxidation | Can undergo oxidation reactions | Sulfonic acids or other oxidized products |

| Coupling Reactions | Participates in reactions like Suzuki coupling | Carbon-carbon bond formations |

Biology:

In biological research, this compound is used for modifying biomolecules such as proteins and peptides. This modification aids in studying their structure and function, contributing to advancements in biochemical assays.

Medicine:

The compound has potential applications in drug development, particularly in synthesizing sulfonamide-based drugs. Its ability to form sulfonamide linkages is crucial for creating therapeutically relevant compounds.

Case Studies

Case Study 1: Synthesis of Sulfonamide Drugs

A study demonstrated the successful synthesis of a novel class of sulfonamide drugs using this compound as a key intermediate. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Modification of Peptides

Research on peptide modification using this compound showed enhanced stability and bioactivity of the modified peptides. The sulfonyl chloride group facilitated selective reactions with amino acid side chains, leading to improved pharmacokinetic profiles.

常见问题

Q. What are the optimal synthetic routes for preparing 5-chloro-6-methoxypyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

A common approach involves sequential functionalization of pyridine derivatives. For example, introducing the methoxy group via nucleophilic substitution on a chlorinated pyridine precursor, followed by sulfonation using chlorosulfonic acid to form the sulfonyl chloride moiety. Reaction temperatures (0–5°C for sulfonation) and stoichiometric ratios (e.g., excess ClSO₃H) are critical to avoid side reactions like over-sulfonation or decomposition . Purification via recrystallization in non-polar solvents (e.g., hexane) improves yield.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.9 ppm in ¹H NMR, while the sulfonyl chloride group deshields adjacent pyridine protons, causing distinct splitting patterns .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 212.05 (M⁺) confirm the molecular weight, with fragmentation patterns indicating loss of Cl and SO₂ groups .

- IR Spectroscopy : Strong S=O stretches near 1370 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride group .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

The sulfonyl chloride group is hydrolytically sensitive. Storage under inert gas (argon) at −20°C in anhydrous solvents (e.g., dry DCM) is recommended. Degradation products (e.g., sulfonic acids) can be monitored via TLC (Rf shifts) or ¹H NMR (disappearance of –SO₂Cl signals) .

Advanced Research Questions

Q. How can this compound act as a key intermediate in synthesizing enzyme inhibitors, and what mechanistic insights support its reactivity?

The sulfonyl chloride group facilitates nucleophilic substitution reactions with amines or alcohols, making it valuable for constructing sulfonamide-based inhibitors (e.g., p38 MAP kinase inhibitors). For instance, coupling with aniline derivatives under mild basic conditions (e.g., Et₃N, 0°C) generates sulfonamides with high regioselectivity due to the electron-withdrawing effect of the pyridine ring . Kinetic studies show pseudo-first-order dependence on amine concentration, suggesting a two-step mechanism: initial chloride displacement followed by proton transfer .

Q. How can researchers resolve contradictions in reported reactivity data, such as unexpected side products during coupling reactions?

Discrepancies often arise from competing pathways. For example, trace moisture may hydrolyze the sulfonyl chloride to sulfonic acid, reducing coupling efficiency. Systematic optimization of drying agents (e.g., molecular sieves) and reaction solvents (e.g., THF vs. DMF) is critical. Advanced characterization (e.g., LC-MS/MS) can identify byproducts like sulfonate esters or dimerized species .

Q. What strategies are effective for regioselective functionalization of the pyridine ring in downstream applications?

The electron-deficient pyridine ring directs electrophilic substitutions to the para position relative to the sulfonyl chloride group. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-position is achievable using bulky ligands (e.g., SPhos) to mitigate steric hindrance from the methoxy group . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s reactivity in diverse solvent systems?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity but may promote hydrolysis.

- Non-polar solvents (e.g., toluene) reduce side reactions but require activators like DMAP.

- Kinetic profiling via in-situ IR or NMR monitors reaction progress and identifies optimal solvent-catalyst pairs .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。